molecular formula C8H11IN2O2 B12459435 methyl 5-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylate

methyl 5-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B12459435
M. Wt: 294.09 g/mol
InChI Key: SIWYHLJHFSSCCH-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains an iodine atom, a pyrazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylate typically involves the iodination of a pyrazole precursor followed by esterification. One common method involves the reaction of 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 5-position of the pyrazole ring. The resulting iodinated pyrazole is then esterified using methanol and an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium methoxide can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives.

Scientific Research Applications

Methyl 5-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 5-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and pyrazole ring can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
  • Methyl 5-chloro-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
  • Methyl 5-fluoro-1-(propan-2-yl)-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 5-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can enhance its reactivity and facilitate specific chemical transformations. The iodine atom also influences the compound’s electronic properties, making it distinct from its bromine, chlorine, or fluorine analogs.

Properties

Molecular Formula

C8H11IN2O2

Molecular Weight

294.09 g/mol

IUPAC Name

methyl 5-iodo-1-propan-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C8H11IN2O2/c1-5(2)11-7(9)4-6(10-11)8(12)13-3/h4-5H,1-3H3

InChI Key

SIWYHLJHFSSCCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C(=O)OC)I

Origin of Product

United States

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